molecular formula C14H20N2O3S B5313823 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide

5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide

Cat. No. B5313823
M. Wt: 296.39 g/mol
InChI Key: ANXPFWFGCXEQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide, also known as AMS, is a chemical compound with a molecular formula of C14H20N2O3S. It is a white crystalline powder that is commonly used in scientific research applications. AMS is a sulfonamide-based inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in many types of cancer cells.

Scientific Research Applications

5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CA IX, which is involved in the regulation of pH in tumor microenvironments. 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has also been studied for its potential as a diagnostic tool for cancer imaging, as CA IX is overexpressed in many types of cancer cells.

Mechanism of Action

5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate and protons. This leads to a decrease in pH in the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells. 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has been shown to have a selective inhibitory effect on CA IX, with minimal inhibition of other carbonic anhydrase isoforms. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has been shown to decrease tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide in lab experiments is its selectivity for CA IX, which allows for specific targeting of cancer cells. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the development of new formulations of 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential of 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide as a diagnostic tool for cancer imaging and as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide involves the reaction of 5-aminosulfonyl-2-methylbenzoic acid with allylamine and isopropyl isocyanate. The reaction is carried out in the presence of a catalyst and solvent under controlled conditions. The final product is obtained by recrystallization and purification.

properties

IUPAC Name

2-methyl-N-propan-2-yl-5-(prop-2-enylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-5-8-15-20(18,19)12-7-6-11(4)13(9-12)14(17)16-10(2)3/h5-7,9-10,15H,1,8H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXPFWFGCXEQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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